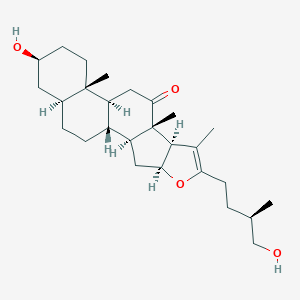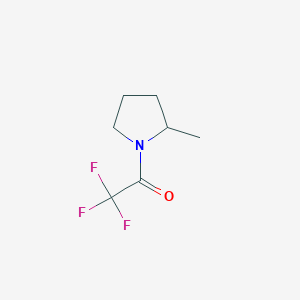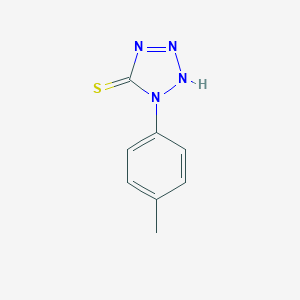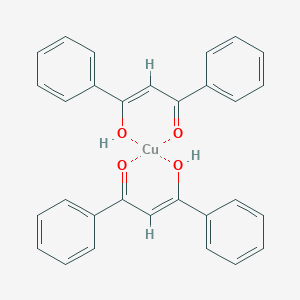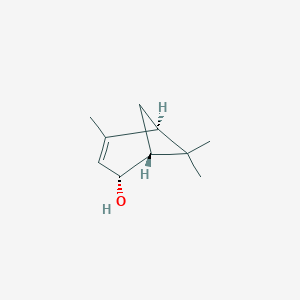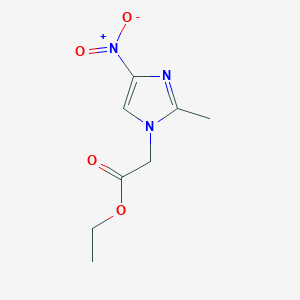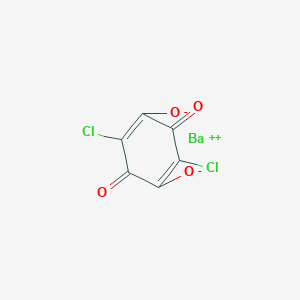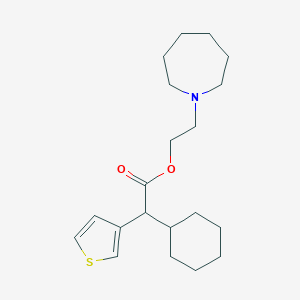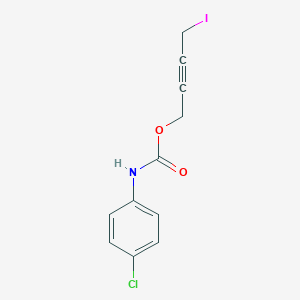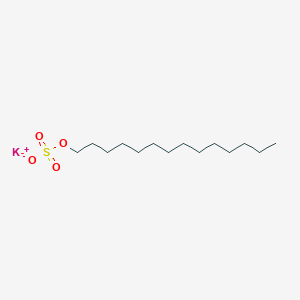
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate, also known as PCP-OBuP, is a chemical compound that has been synthesized and studied for its potential applications in scientific research.
Mechanism Of Action
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate binds to the glycine site of the NMDA receptor, which enhances the receptor's activity. This leads to increased synaptic plasticity and improved learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate also has an inhibitory effect on the GABA receptor, which can lead to increased excitability in neurons.
Biochemical And Physiological Effects
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been shown to improve learning and memory in animal studies. It has also been shown to have anxiolytic and antidepressant effects. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can also have negative effects on motor coordination and can cause seizures at high doses.
Advantages And Limitations For Lab Experiments
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has the advantage of being a selective ligand for the glycine site of the NMDA receptor, which allows for more specific studies of the receptor's function. However, (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be toxic at high doses and can lead to seizures, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate. One area of study could be the development of new drugs that target the glycine site of the NMDA receptor for the treatment of neurological disorders. Another area of study could be the investigation of the role of the NMDA receptor in neurodegenerative diseases such as Alzheimer's. Additionally, further studies could be conducted to determine the optimal dosage and administration of (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate for its potential therapeutic applications.
Synthesis Methods
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate can be synthesized by reacting (2,3,4,5,6-pentachlorophenyl)acetic acid with N-BOC-L-serine methyl ester in the presence of dicyclohexylcarbodiimide and 4-dimethylaminopyridine. The resulting compound can then be deprotected with trifluoroacetic acid to yield (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate.
Scientific Research Applications
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to bind to the glycine site of the NMDA receptor, which plays a role in synaptic plasticity and learning and memory. (2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate has been used to study the function of the NMDA receptor and its role in various neurological disorders, including schizophrenia, depression, and Alzheimer's disease.
properties
CAS RN |
13673-57-9 |
|---|---|
Product Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
Molecular Formula |
C17H12Cl5NO5 |
Molecular Weight |
487.5 g/mol |
IUPAC Name |
(2,3,4,5,6-pentachlorophenyl) (2S)-3-hydroxy-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C17H12Cl5NO5/c18-10-11(19)13(21)15(14(22)12(10)20)28-16(25)9(6-24)23-17(26)27-7-8-4-2-1-3-5-8/h1-5,9,24H,6-7H2,(H,23,26)/t9-/m0/s1 |
InChI Key |
STGDHHOLGRKNEF-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CO)C(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
synonyms |
N-[(Benzyloxy)carbonyl]-L-serine (pentachlorophenyl) ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



